molecular formula C14H11NO4S B1622256 5-Nitro-2-p-tolylsulfanyl-benzoic acid CAS No. 78160-05-1

5-Nitro-2-p-tolylsulfanyl-benzoic acid

Cat. No.: B1622256
CAS No.: 78160-05-1
M. Wt: 289.31 g/mol
InChI Key: IOGPWPIPIPXYDP-UHFFFAOYSA-N
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Description

5-Nitro-2-p-tolylsulfanyl-benzoic acid: is a chemical compound with the molecular formula C14H11NO4S and a molecular weight of 289.31 g/mol . This compound is characterized by the presence of a nitro group, a tolyl group, and a sulfanyl group attached to a benzoic acid core. It is primarily used in research settings, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-p-tolylsulfanyl-benzoic acid typically involves the nitration of 2-p-tolylsulfanyl-benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Nitro-2-p-tolylsulfanyl-benzoic acid involves its interaction with biological molecules through its nitro and sulfanyl groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function and activity .

Comparison with Similar Compounds

  • 5-Nitro-2-phenylsulfanyl-benzoic acid
  • 5-Nitro-2-methylsulfanyl-benzoic acid
  • 5-Nitro-2-ethylsulfanyl-benzoic acid

Comparison: 5-Nitro-2-p-tolylsulfanyl-benzoic acid is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, the p-tolyl group can provide steric hindrance and electronic effects that can affect the compound’s interactions with other molecules. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4S/c1-9-2-5-11(6-3-9)20-13-7-4-10(15(18)19)8-12(13)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGPWPIPIPXYDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368549
Record name 5-Nitro-2-p-tolylsulfanyl-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78160-05-1
Record name 5-Nitro-2-p-tolylsulfanyl-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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